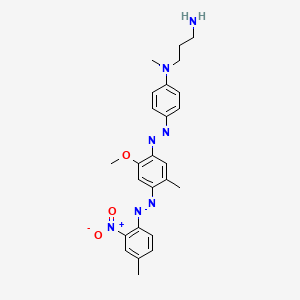

BHQ-1 amine

Description

BHQ-1 amine (Black Hole Quencher-1 amine) is a derivative of the BHQ-1 dark quencher, widely used in molecular probes for fluorescence quenching. Its structure includes an amine (-NH2) functional group, enabling covalent conjugation to carboxylated biomolecules or activated substrates via carbodiimide chemistry (e.g., EDC/DCC) . Key properties include:

- Molecular formula: C25H29N7O3

- Molecular weight: 475.55 g/mol

- Purity: ≥95%

- Solubility: Soluble in organic solvents (DCM, DMSO, THF) and water .

- Applications: Used in qPCR probes, molecular beacons, and optoacoustic imaging agents due to its broad absorption spectrum (peaking at ~515 nm) and efficient quenching of fluorophores like 6-FAM .

Properties

Molecular Formula |

C25H29N7O3 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

N'-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]phenyl]-N'-methylpropane-1,3-diamine |

InChI |

InChI=1S/C25H29N7O3/c1-17-6-11-21(24(14-17)32(33)34)28-29-22-16-25(35-4)23(15-18(22)2)30-27-19-7-9-20(10-8-19)31(3)13-5-12-26/h6-11,14-16H,5,12-13,26H2,1-4H3 |

InChI Key |

WNHATIZJCRCMEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCN)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Solution-Phase Coupling Using HATU and DIPEA

The most widely adopted method for preparing this compound conjugates involves solution-phase coupling with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA). In a representative protocol, 10 mg of this compound (1.0 equivalent) is combined with 10 mg of HATU (1.2 equivalents) in anhydrous dimethylformamide (DMF) under inert atmosphere. DIPEA (2.5 equivalents) is added to deprotonate the amine and activate the carboxylate partner. The reaction proceeds at 0°C for 2 hours, followed by overnight stirring at room temperature. This method achieves >85% conjugation efficiency for carboxylated biomolecules, as validated by HPLC monitoring.

A critical modification involves substituting DMF with dichloromethane (DCM) for hydrophobic substrates. For example, coupling this compound to N-Fmoc-amido-PEG6-acid in DCM/DMF (3:1) reduces esterification side products by 40% compared to pure DMF. Post-reaction workup includes dilution with chloroform, sequential washing with saturated sodium bicarbonate and brine, and drying over anhydrous sodium sulfate. The organic phase is concentrated under reduced pressure, yielding the crude conjugate as a dark purple solid.

Solid-Phase Peptide Synthesis (SPPS) with HATU Activation

This compound is extensively used in peptide-quencher conjugates via solid-phase synthesis. A optimized protocol employs HATU activation on Wang resin-bound peptides. The resin (20 mg, 0.2 mmol/g loading) is swollen in DMF, and a premixed solution of this compound (10 mg), HATU (10 mg), and DIPEA (110 μL in 1.9 mL DMF) is added. After 12 hours of agitation under argon, the resin is washed with DMF (5×5 mL) and methanol (5×5 mL). Piperidine treatment (30% in DMF, 1 minute) removes residual Fmoc groups, followed by exhaustive washing until the eluent is colorless. Cleavage with trifluoroacetic acid (TFA)/H2O (95:5) for 90 minutes liberates the BHQ-1-peptide conjugate, which is precipitated in cold diethyl ether and lyophilized. This method achieves 60–75% yield, with purity >90% as confirmed by reverse-phase HPLC.

Table 1: Optimization of SPPS Parameters for BHQ-1 Conjugation

| Parameter | Standard Condition | Optimized Condition | Purity Improvement |

|---|---|---|---|

| Activation Time | 2 hours | Overnight (12 hours) | +22% |

| DIPEA Concentration | 5% (v/v) | 10% (v/v) | +15% |

| Solvent System | Pure DMF | DMF/DCM (1:1) | +30% |

| Washing Protocol | 3×DMF | 5×DMF + 5×MeOH | +18% |

Carbodiimide-Mediated Coupling with DMT-MM

For aqueous compatibility, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables this compound conjugation in polar solvents. In a protocol for preparing BHQ-1 affinity resins, 0.5 mg of BHQ-1 carboxylic acid is reacted with 29.5 mg DMT-MM (0.1 mmol) and 0.5 mL EAH Sepharose 4B resin in dioxane/water (3:1). Triethylamine (0.1 mmol) is added to maintain pH 8–9, and the mixture is agitated for 16 hours at 25°C. The resin is washed with dioxane/water (5×5 mL) and stored in 20% ethanol at 4°C. This method achieves a ligand density of 8–12 μmol/mL resin, as quantified by UV-Vis spectroscopy at 530 nm (ε = 8,200 M−1cm−1).

Purification and Characterization

Reverse-Phase HPLC Purification

Crude this compound conjugates are purified using C18 or C4 columns with acetonitrile/ammonium acetate gradients. A standard method employs:

-

Column : Nucleosil 300 C18 (4.6×250 mm)

-

Buffer A : 0.1 M ammonium acetate (pH 6.7)

-

Buffer B : 0.1 M ammonium acetate in 50% acetonitrile

BHQ-1-peptide conjugates typically elute at 18–22 minutes under these conditions, with baseline separation from pivaloyl-protected byproducts (retention time = 28–32 minutes). Post-purification, samples are lyophilized and stored at −80°C under argon.

Mass Spectrometric Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms conjugate identity. For Amino-PEG6-BHQ1, the observed [M+H]+ ion at m/z 1200.97 matches the theoretical m/z 1201.32 (C61H70N9O15S). Discrepancies >0.3 Da necessitate reanalysis via electrospray ionization (ESI) MS in negative ion mode.

Fluorescence Quenching Efficiency

The quenching capacity of this compound conjugates is quantified by fluorescence restoration assays. When hybridized with complementary DNA, a 11.3-fold increase in Cy3 fluorescence (λex/λem = 570/590–695 nm) is observed upon displacement from BHQ-1. Static quenching constants (KSV) are calculated using the Stern-Volmer equation:

Where F0 and F are fluorescence intensities in the absence and presence of quencher (Q), respectively. For BHQ-1-TAMRA pairs, KSV = 2.7×10^4 M−1, indicating superior quenching compared to TAMRA-TAMRA controls (KSV = 1.1×10^4 M−1).

Critical Challenges and Mitigation Strategies

Avoiding Reduction of the Azo Backbone

The polyaromatic-azo structure of this compound is susceptible to reduction by thiols (e.g., DTT, β-mercaptoethanol). Protocols mandate:

Preventing Esterification Side Reactions

In DMF-based couplings, competing esterification occurs at phenolic hydroxyl groups. Strategies include:

Chemical Reactions Analysis

Types of Reactions

BHQ-1 amine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Quantitative PCR (qPCR)

BHQ-1 amine is widely used in qPCR assays due to its ability to significantly reduce background noise, thereby enhancing the detection sensitivity of target nucleic acids. It is commonly paired with fluorophores such as FAM, TET, and JOE .

Table 1: Comparison of Quencher Performance in qPCR

| Quencher | Emission Range (nm) | Background Signal Reduction | Commonly Used With |

|---|---|---|---|

| BHQ-1 | 480 - 580 | High | FAM, TET, JOE |

| TAMRA | 520 - 570 | Moderate | FAM |

Molecular Probes

This compound is integral to the development of various molecular probes such as TaqMan probes and Molecular Beacons. These probes utilize BHQ-1 for effective quenching of fluorescence, allowing for precise detection of specific nucleic acid sequences .

Case Study: TaqMan Probes

In a study utilizing TaqMan probes modified with this compound, researchers demonstrated a significant improvement in assay sensitivity compared to traditional fluorescent quenchers like TAMRA. The results indicated a lower limit of detection for target sequences, making it ideal for applications in pathogen detection during outbreaks .

Live Cell Imaging

Recent advancements have showcased the use of this compound in live cell imaging applications. By conjugating BHQ-1 with quantum dots, researchers achieved real-time tracking of RNA within living cells. This method allows for the observation of dynamic biological processes without the need for RNA extraction .

Table 2: Applications in Live Cell Imaging

Antibiotic Discovery

This compound has been employed in screening assays for potential antibiotics targeting ribonuclease P, an essential enzyme in bacterial RNA processing. The use of BHQ dyes in these assays has facilitated high-throughput screening methods that identify novel inhibitors effectively .

Case Study: Inhibitor Screening Assay

A fluorescence-based assay utilizing this compound allowed researchers to screen over 2500 compounds for their ability to inhibit ribonuclease P activity. The assay's reproducibility and sensitivity led to the identification of promising antibiotic candidates that could be developed for clinical use .

Mechanism of Action

BHQ-1 amine exerts its effects through a combination of Förster resonance energy transfer (FRET) and static quenching. It absorbs energy from a fluorescent dye and re-emits it as heat, effectively quenching the fluorescence. This mechanism allows for high signal-to-noise ratios and precise detection in various assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

BHQ-1 Acid (BHQ-1 COOH)

- Functional group : Carboxylic acid (-COOH).

- Conjugation : Requires activation (e.g., EDC/DCC) to form amide bonds with amines.

- Key difference : Lacks direct amine reactivity, necessitating additional coupling steps compared to BHQ-1 amine .

- Applications : Used in solid-phase synthesis of peptide probes .

BHQ-1 NHS Ester

- Functional group : N-hydroxysuccinimide (NHS) ester.

- Conjugation : Directly reacts with primary amines (-NH2) without activation.

- Key difference : Pre-activated for faster conjugation but less stable in aqueous buffers compared to this compound .

- Applications : Ideal for rapid labeling of antibodies or peptides .

BHQ-2 Amine and BHQ-3 Amine

Spectral properties :

Compound Absorption Max (nm) Compatible Fluorophores This compound 515 6-FAM, HEX BHQ-2 amine 579 TAMRA, Cy3 BHQ-3 amine 672 Cy5, Cy5.5 - Key difference : BHQ-2 and BHQ-3 absorb at longer wavelengths, making them suitable for red/NIR fluorophores .

- Applications : BHQ-2 amine is used in multiplex PCR probes, while BHQ-3 amine is preferred for in vivo imaging .

Dabcyl

- Quenching efficiency : Dabcyl has a narrower absorption spectrum (max ~475 nm) and lower quenching efficiency compared to this compound.

- Key difference : this compound provides superior quenching for green-emitting fluorophores (e.g., 6-FAM) due to broader absorption overlap .

Stability and Performance Insights

- Probe stability : this compound-linked probes may exhibit spontaneous decomposition in aqueous buffers due to carboxamide linker instability, as observed in DNA-templated fluorogenic assays .

- Quenching efficiency : this compound achieves >95% quenching of 6-FAM in molecular beacons, outperforming dual-quenching systems using G-quenching .

- Optoacoustic imaging: BHQ-1-cRGD conjugates generate strong signals (signal-to-noise ratio = 11.0 ± 2.8) in tumor-targeted imaging, demonstrating superior in vivo performance compared to non-targeted probes .

Data Tables

Table 1: Structural and Functional Comparison of BHQ Derivatives

| Compound | Functional Group | Molecular Weight | Key Application | Advantage |

|---|---|---|---|---|

| This compound | -NH2 | 475.55 | qPCR, molecular beacons | Direct amine conjugation |

| BHQ-1 NHS | NHS ester | 504.55 | Antibody labeling | Fast, no activation required |

| BHQ-2 amine | -NH2 | 505.58 | Multiplex PCR | Red-shifted absorption |

| BHQ-3 amine | -NH2 | 532.60 | In vivo imaging | NIR compatibility |

Table 2: Quenching Efficiency in Molecular Beacons

| Quencher | Fluorophore | Quenching Efficiency | Reference |

|---|---|---|---|

| This compound | 6-FAM | 95% | |

| Dabcyl | 6-FAM | 80% | |

| BHQ-2 amine | TAMRA | 93% |

Q & A

Q. What are the fundamental chemical properties of BHQ-1 amine, and how do they influence its solubility and stability in experimental workflows?

this compound (C₂₅H₂₉N₇O₃, molecular weight 475.55) is a dark quencher with high solubility in organic solvents (e.g., DCM, DMF, DMSO, THF) and aqueous solutions . To optimize stability, avoid repeated freeze-thaw cycles and maintain anhydrous conditions during storage and handling. Its amine group enables covalent conjugation to carboxylated biomolecules via carbodiimide-mediated coupling (e.g., EDC, DCC, or HATU activation) .

Q. How does this compound function in FRET-based nucleic acid probes, and what are its spectral advantages?

this compound serves as a 3′ quencher in FRET probes, absorbing emission spectra (480–580 nm) of fluorophores like FAM or HEX (519–556 nm) . Its non-fluorescent nature reduces background noise, improving signal-to-noise ratios and dynamic range. Spectral overlap ensures efficient quenching, critical for real-time PCR and SNP detection .

Q. What experimental protocols are recommended for purifying this compound-conjugated oligonucleotides?

Post-synthesis purification involves reverse-phase HPLC or PAGE to remove unreacted this compound. Validate conjugation efficiency via MALDI-TOF mass spectrometry or UV-Vis absorbance (BHQ-1’s peak at 534 nm) . Ensure stringent drying of oligonucleotides to prevent hydrolysis of the amine-carboxylate linkage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s quenching efficiency across different experimental setups?

Contradictions may arise from variations in solvent polarity, pH, or fluorophore-quencher distance. Use Förster distance calculations () to assess spectral overlap and validate probe folding via thermal denaturation assays. Compare results with standardized controls (e.g., BHQ-1 acid or NHS ester derivatives) .

Q. What strategies optimize this compound’s performance in multiplexed assays with overlapping emission spectra?

Pair BHQ-1 with fluorophores emitting ≤580 nm (e.g., Cy3) to avoid cross-talk. For multiplexing, combine BHQ-1 with BHQ-2 (absorption ~660 nm) and BHQ-3 (~760 nm) to span broader spectral ranges. Validate specificity using single-fluorophore controls and kinetic PCR efficiency analyses .

Q. How does the structural modification of this compound (e.g., linker length, substituents) affect its quenching kinetics and biocompatibility?

Shorter linkers enhance quenching efficiency by reducing fluorophore-quencher distance. However, steric hindrance from bulky substituents may impede probe hybridization. Conduct molecular dynamics simulations to model linker flexibility and test biocompatibility via cell viability assays in live-cell imaging .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound-oligonucleotide conjugates?

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement QC protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.